molecular formula C12H9F3N2O2 B1291039 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid CAS No. 910037-16-0

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

Cat. No. B1291039
CAS RN: 910037-16-0
M. Wt: 270.21 g/mol
InChI Key: ADEAPHCAMGDLFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For example, “2-(Trifluoromethyl)benzoic acid” was used in the synthesis of 1,3,4-oxadiazole derivatives . A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has also been reported .


Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using various techniques. For instance, the ¹H NMR Spectra and Interpretation can be used to analyze the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, the kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer was studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been documented. For example, “3-(Trifluoromethyl)benzoic acid” has a boiling point of 238.5 °C/775 mmHg and a melting point of 104-106 °C .

Scientific Research Applications

Antimicrobial Agent Development

This compound has been utilized in the synthesis of pyrazole derivatives that exhibit potent growth inhibition of drug-resistant bacteria . These derivatives have shown effectiveness against MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococci), which are significant threats in healthcare settings due to their resistance to multiple antibiotics.

Agricultural Chemical Synthesis

The trifluoromethyl group in the compound’s structure is beneficial in creating molecules for pesticides and insecticides . The presence of this group can enhance the biological activity of these molecules, making them more effective in protecting crops from pests.

Anti-Inflammatory Applications

Derivatives of this compound have been explored for their role in regulating central inflammation and controlling brain inflammation processes . This application is particularly relevant in the treatment of neuroinflammatory diseases.

Pharmaceutical Solubility Studies

The solubility of this compound in dense carbon dioxide has been evaluated to understand the influence of fluorination on the solubility of organic pharmaceuticals . This research is crucial for the development of new drug delivery systems that utilize supercritical fluids.

Chemical Synthesis Intermediate

As an intermediate in organic synthesis, this compound is used in the preparation of various organic molecules, including those with potential pharmaceutical applications . Its unique structure allows for the introduction of the trifluoromethyl group into other compounds, which can significantly alter their chemical and physical properties.

Analytical Chemistry Standard

In analytical chemistry, this compound has been used as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods . This application underscores its importance in ensuring the accuracy and precision of analytical measurements.

Safety and Hazards

The safety data sheet for a related compound, “[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid”, indicates that it may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-9(6-10(16-17)12(13,14)15)7-4-2-3-5-8(7)11(18)19/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEAPHCAMGDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640360
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

CAS RN

910037-16-0
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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